5-CT Binding Affinity at Human 5-HT7 Receptor: pKi 9.65 vs 5-HT pKi 9.41
In displacement binding studies using [3H]-5-CT at the human 5-HT7(b) splice variant stably expressed in HEK 293 cells, 5-CT demonstrated higher binding affinity than endogenous 5-HT [1]. The quantitative rank order of affinities places 5-CT as the highest-affinity ligand among the tested series, establishing it as the preferred tool compound for 5-HT7 receptor binding studies requiring maximal sensitivity [1].
| Evidence Dimension | Binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.65 |
| Comparator Or Baseline | 5-Hydroxytryptamine (5-HT): pKi = 9.41 |
| Quantified Difference | 5-CT affinity exceeds 5-HT by 0.24 log units (approximately 1.7-fold higher affinity) |
| Conditions | [3H]-5-CT displacement; h5-HT7(b) receptor stably expressed in HEK293 cells |
Why This Matters
The higher pKi value establishes 5-CT as the superior radioligand and reference agonist for 5-HT7 receptor binding assays where maximal sensitivity is required for detecting low-abundance receptor populations.
- [1] Jasper JR, Kosaka A, To ZP, et al. Cloning, expression and pharmacology of a truncated splice variant of the human 5-HT7 receptor (h5-HT7(b)). Br J Pharmacol. 1997;122(1):126-132. View Source
